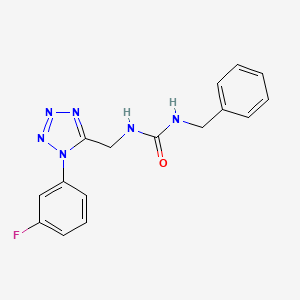
1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a benzyl group, a fluorophenyl group, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzyl and fluorophenyl groups.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted benzyl and fluorophenyl derivatives.
科学研究应用
1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of 1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The benzyl and fluorophenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
- 1-benzyl-3-(3-fluorophenyl)urea
- 1-benzyl-3-(3-chlorophenyl)urea
- 1-benzyl-3-(3-nitrophenyl)urea
Uniqueness
1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
生物活性
1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole ring, along with the benzyl and fluorophenyl groups, enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and drug design.
- Molecular Formula : C16H15FN6O
- Molecular Weight : 326.33 g/mol
- CAS Number : 897624-15-6
The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups, allowing it to bind effectively to enzymes and receptors. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.
- Receptor Modulation : It can modulate receptor functions, potentially leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
Study on Antihypertensive Effects
A study explored the antihypertensive effects of similar tetrazole-containing compounds, establishing a structure-activity relationship (SAR). The findings indicated that modifications to the tetrazole moiety could enhance blood pressure-lowering effects through selective AT1 receptor inhibition.
Study on Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory potential of related compounds, revealing that the presence of electron-withdrawing groups significantly increased activity against inflammatory markers.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-benzyl-3-(3-fluorophenyl)urea | Lacks tetrazole ring | Lower anticancer activity |
| 1-benzyl-3-(3-chlorophenyl)urea | Chlorine substituent | Moderate antimicrobial activity |
| 1-benzyl-3-(4-nitrophenyl)urea | Nitro group present | Enhanced cytotoxicity |
属性
IUPAC Name |
1-benzyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-13-7-4-8-14(9-13)23-15(20-21-22-23)11-19-16(24)18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHSJGMVFYIQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













